molecular formula C11H16BrNO3S B498019 4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide CAS No. 886125-10-6

4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide

Cat. No.: B498019
CAS No.: 886125-10-6
M. Wt: 322.22g/mol
InChI Key: BNHPGWZEZJFOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-tert-butyl-3-methoxybenzamide
  • 4-bromo-N-butyl-3-methoxybenzamide
  • tert-butyl 4-bromo-3-methoxybenzoate

Uniqueness

4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

886125-10-6

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22g/mol

IUPAC Name

4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)8-5-6-9(12)10(7-8)16-4/h5-7,13H,1-4H3

InChI Key

BNHPGWZEZJFOQN-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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